molecular formula C21H20N2S B14569146 N-[(4-Methylphenyl)(phenyl)methyl]-N'-phenylthiourea CAS No. 61353-90-0

N-[(4-Methylphenyl)(phenyl)methyl]-N'-phenylthiourea

Cat. No.: B14569146
CAS No.: 61353-90-0
M. Wt: 332.5 g/mol
InChI Key: WIQAXQGWELDZKW-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea typically involves the reaction of benzyl chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate benzylthiourea, which then undergoes further substitution to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-methylphenyl)-N’-phenylthiourea
  • N-(4-Hydroxyphenyl)-N-methyl-N’-phenylthiourea
  • N-Methyl-N-(2-methylphenyl)-N’-phenylthiourea

Uniqueness

N-[(4-Methylphenyl)(phenyl)methyl]-N’-phenylthiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

CAS No.

61353-90-0

Molecular Formula

C21H20N2S

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(4-methylphenyl)-phenylmethyl]-3-phenylthiourea

InChI

InChI=1S/C21H20N2S/c1-16-12-14-18(15-13-16)20(17-8-4-2-5-9-17)23-21(24)22-19-10-6-3-7-11-19/h2-15,20H,1H3,(H2,22,23,24)

InChI Key

WIQAXQGWELDZKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

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